7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
Description
Properties
Molecular Formula |
C21H19ClN4O2S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
WANSWYMFMBQDHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of benzyl and chlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-BENZYL-8-((4-CHLOROBENZYL)THIO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Purine Derivatives
Antimicrobial Activity
- Compound 168a : 8-(4-chlorophenyl)-4-oxopyrido[4,3-d]pyrimidin-8-yl}-1,3-dimethyl-1H-purine-2,6-dione (MIC: 1.5 mg mL⁻¹ against E. coli and K. pneumoniae) shares a 4-chlorophenyl group but differs in the pyridopyrimidine ring at position 7. This structural feature enhances Gram-negative activity compared to ciprofloxacin .
Bronchodilator Activity
- Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione): A clinically used phosphodiesterase inhibitor with a dioxolanylmethyl group at position 5. It lacks the 8-substituent present in the target compound, highlighting how position 8 modifications (e.g., sulfanyl groups) may alter target selectivity or pharmacokinetics .
TRPC4/5 Inhibition
- 7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-3,7-dihydro-1H-purine-2,6-dione: This TRPC4/5 inhibitor features a phenoxy group at position 8 instead of a sulfanyl group. The trifluoromethoxy substituent likely enhances receptor binding, suggesting that electron-withdrawing groups at position 8 may optimize TRPC modulation .
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations:
Position 8 Modifications: Sulfanyl (target compound) vs. phenoxy (TRPC inhibitor) groups influence target selectivity. Sulfanyl groups may enhance membrane permeability but reduce hydrogen-bonding capacity compared to ether linkages.
Position 7 Substituents: Benzyl (target) vs.
Biological Activity
7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a purine core with various substituents, which may influence its pharmacological properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| CAS Number | 374606-28-7 |
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 426.92 g/mol |
| IUPAC Name | This compound |
| InChI Key | OKIPTCWBVNJGOH-UHFFFAOYSA-N |
Structural Features
The compound contains a purine ring system substituted with a benzyl group and a chlorophenyl group linked via a methylsulfanyl moiety. These structural elements are significant as they can enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various cellular processes. Preliminary studies suggest that the compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune regulation. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that purine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific interactions of this compound with cancer cell lines remain an area for further investigation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar purine derivatives have demonstrated activity against various bacterial strains and fungi. The presence of the chlorophenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Study on DPP-IV Inhibition
A patent document outlines the synthesis and biological evaluation of several purine derivatives as DPP-IV inhibitors. The results indicated that modifications on the purine scaffold significantly influenced inhibitory potency and selectivity towards DPP-IV compared to other enzymes .
Anticancer Activity Evaluation
A comparative study involving related compounds showed that some purine derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism involved induction of cell cycle arrest and apoptosis, suggesting potential for therapeutic application in oncology .
Antimicrobial Testing
In vitro assays conducted on similar compounds demonstrated effective inhibition against gram-positive and gram-negative bacteria. The results indicated that structural modifications could lead to enhanced antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
